molecular formula C9H7N3 B3350939 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile CAS No. 319432-37-6

2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile

Cat. No. B3350939
CAS RN: 319432-37-6
M. Wt: 157.17 g/mol
InChI Key: GTOGRXQJFNGFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile is a chemical compound with the molecular formula C9H7N3 and a molecular weight of 157.17 . It is often used in the field of chemistry for various applications .


Synthesis Analysis

The synthesis of 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile and similar compounds has been studied extensively. For instance, a family of pyrazolo[1,5-a]pyrimidines has been synthesized using a simpler and greener methodology, with a reaction mass efficiency (RME) of 40-53% . Another study reported the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors .


Molecular Structure Analysis

The molecular structure of 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile is based on the pyrazolo[1,5-a]pyrimidine scaffold . The presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .


Chemical Reactions Analysis

The chemical reactions involving 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile are complex and varied. For example, a study found that a family of pyrazolo[1,5-a]pyrimidines demonstrated tunable photophysical properties, with the presence of EDGs at position 7 on the fused ring improving both absorption and emission behaviors .

Mechanism of Action

While the specific mechanism of action for 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile is not mentioned in the retrieved papers, similar compounds have been studied for their inhibitory activity against CDK2 .

properties

IUPAC Name

2-methylpyrazolo[1,5-a]pyridine-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-7-5-8-3-2-4-9(6-10)12(8)11-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOGRXQJFNGFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)C=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573197
Record name 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

319432-37-6
Record name 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=319432-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile
Reactant of Route 3
2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile
Reactant of Route 6
2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.